Ethyl acetate-D3

Übersicht

Beschreibung

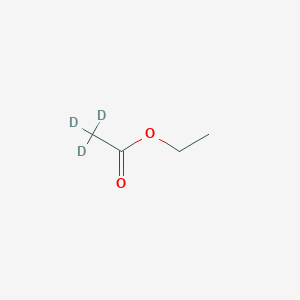

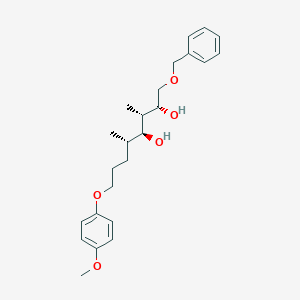

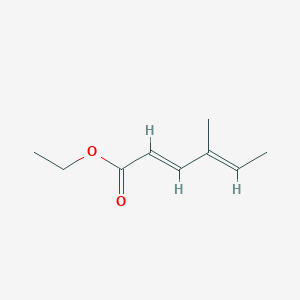

Ethyl acetate-D3, also known as deuterated ethyl acetate, is a variant of ethyl acetate where the hydrogen atoms are replaced with deuterium . Ethyl acetate itself is an organic compound with the formula CH3CO2CH2CH3, simplified to C4H8O2 . This colorless liquid has a characteristic sweet smell and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee .

Synthesis Analysis

Ethyl acetate was first synthesized by the Count de Lauraguais in 1759 by distilling a mixture of ethanol and acetic acid . The synthesis of ethyl acetate involves the reaction of ethanol with acetic acid. This reaction is a type of esterification . The synthesis of deuterated ethyl acetate would involve the use of deuterated ethanol or acetic acid.

Molecular Structure Analysis

The molecular formula of Ethyl acetate-D3 is C4H5D3O2 . It is similar to that of ethyl acetate, but with three hydrogen atoms replaced by deuterium .

Chemical Reactions Analysis

The chemical reactions involving ethyl acetate are complex and varied. One of the key reactions is its formation through the esterification of ethanol and acetic acid . Other reactions include its use in the decaffeination of tea and coffee .

Physical And Chemical Properties Analysis

Ethyl acetate is a colorless liquid with a characteristic sweet smell . It has a density of 0.902 g/cm3 at 25°C . It is less dense than water and has a boiling point of 77.1°C and a melting point of -83.6°C . The physical and chemical properties of Ethyl acetate-D3 would be similar but may vary slightly due to the presence of deuterium.

Wissenschaftliche Forschungsanwendungen

Computational Chemistry Investigation

Ethyl acetate-D3 is used in computational chemistry investigations. For instance, a study was conducted on the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene . The study used density functional theory methodology together with continuum and discrete–continuum solvation models . The use of explicit water molecules in the computations was crucial to show that the intramolecular hydroxo ligand attack is the preferred mechanism .

Saponification Studies

Ethyl acetate-D3 is used in saponification studies. Experimental studies of ethyl acetate saponification were conducted using different reactor systems . The effect of the volume flow rate on reactor performance and pressure drop was investigated . The results showed that microreactors yield good performance throughout the whole range of volume flow rates .

Reactive Distillation Process Integration

Ethyl acetate-D3 is used in the reactive distillation process integration. A multi-aspect comparison of selected methods of ethyl acetate production showed the possibility of further reactive distillation process integration and sophisticated intensification including process stream regeneration .

Safety and Hazards

Ethyl acetate is highly flammable and can be toxic when ingested or inhaled . It can cause irritation when it comes into contact with the eyes or skin . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, eye protection, and face protection should be worn when handling it .

Wirkmechanismus

Target of Action

Ethyl acetate-D3, like its non-deuterated counterpart ethyl acetate, is primarily used as a solvent in various industrial and chemical processes . It doesn’t have a specific biological target due to its general use as a solvent. It’s worth noting that ethyl acetate and its derivatives have been found to be part of the metabolic pathways of various organisms, indicating that they may interact with numerous enzymes and biochemical processes .

Mode of Action

Conversely, in hydrolysis, the ester is broken down into its constituent alcohol and acid .

Biochemical Pathways

Ethyl acetate-D3 may be involved in various biochemical pathways. For instance, it has been found to be a part of the metabolic pathways in certain bacterial species . In these organisms, ethyl acetate can be broken down into ethanol and acetate, which can then enter the central metabolism of the organism and be used for energy production and biosynthesis .

Pharmacokinetics

Ethyl acetate, in general, is known to be rapidly absorbed and distributed throughout the body following inhalation or oral exposure . It’s metabolized primarily in the liver, where it’s converted into ethanol and acetic acid, both of which can be further metabolized or excreted .

Result of Action

As a solvent, ethyl acetate-D3’s primary action is to dissolve other substances. In a biological context, its breakdown products, ethanol and acetate, can enter various metabolic pathways and contribute to processes such as energy production . Excessive exposure to ethyl acetate can lead to irritation of the eyes, skin, and respiratory tract, and at very high concentrations, it can have narcotic effects .

Action Environment

The action of ethyl acetate-D3 can be influenced by various environmental factors. For instance, its volatility and efficacy as a solvent can be affected by temperature and pressure . In a biological context, factors such as pH and the presence of other metabolites can influence its breakdown and the subsequent metabolic pathways that its products enter .

Eigenschaften

IUPAC Name |

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl acetate-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the pyrolysis of Ethyl acetate-D3 and its deuterated analogs?

A1: Studying the pyrolysis of Ethyl acetate-D3 and its analogs, like ethyl-d5 acetate and ethyl-1,1,2,2-d4 acetate, provides valuable insights into the reaction mechanism of thermal decomposition. [] By comparing the rate constants and kinetic isotope effects observed with different isotopic substitutions, researchers can pinpoint the rate-determining steps and understand the role of specific hydrogen atoms in the reaction pathway. This information is crucial for optimizing industrial processes involving pyrolysis and developing more efficient catalysts.

Q2: The research mentions that Ethyl acetate-D3 exhibited no significant difference in decomposition rate compared to normal Ethyl acetate. What can be inferred from this observation?

A2: This finding suggests that the C-H bonds in the methyl group of the acetate moiety are not significantly involved in the rate-determining step of the pyrolysis reaction. [] The absence of a primary kinetic isotope effect implies that the cleavage of these specific C-H bonds is not a rate-limiting factor in the overall decomposition process.

Q3: How was Ethyl acetate (specifically the D3 fraction) utilized in the study on Momordica charantia's anticancer properties?

A3: Researchers employed the Ethyl acetate fraction (D3), obtained through solvent partitioning of the crude water-soluble extract of Momordica charantia, to investigate its impact on human lung and breast cancer cell lines. [, ] This fraction, alongside others, was administered to the cells, and various parameters like mitochondrial membrane potential, reactive oxygen species generation, and ATP levels were analyzed to understand the potential mechanisms of cell death induced by Momordica charantia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)